(S)-(+)-2-Chlorophenylglycine methyl ester tartrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

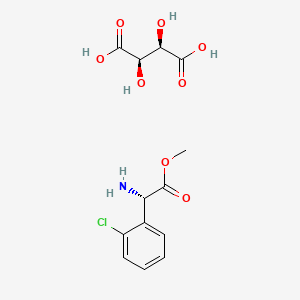

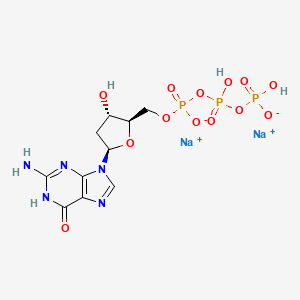

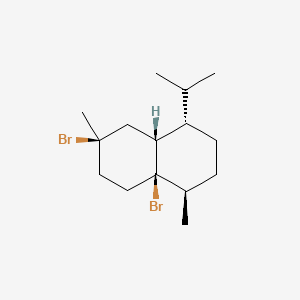

“(S)-(+)-2-Chlorophenylglycine methyl ester tartrate” is a chemical compound with the linear formula C13H16ClNO8 . It has a molecular weight of 349.72 . This compound is typically stored at +4°C and appears as a white to off-white solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10ClNO2.C4H6O6/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;5-1(3(7)8)2(6)4(9)10/h2-5,8H,11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t8-;/m0./s1 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 349.72 . It appears as a white to off-white solid and is typically stored at +4°C .Wissenschaftliche Forschungsanwendungen

Enantioselective Bioresolution

(S)-2-chlorophenylglycine methyl ester, a key chiral building block in the synthesis of clopidogrel (an antiaggregatory and antithrombotic drug), has been synthesized through enantioselective bioresolution. Protease 6SD immobilized on multi-walled carbon nanotubes facilitated this synthesis, achieving over 99% enantiomeric excess and demonstrating potential for industrial application due to its recycling performance (Weng et al., 2020).

Resolution with (+)-Tartaric Acid

The resolution of DL-phenylglycine esters with (+)-tartaric acid has been explored, yielding D-ester hydrogen (+)-tartrate salts. This process demonstrates the feasibility of using (+)-tartaric acid for resolving esters of phenylglycine, a category to which (S)-2-chlorophenylglycine methyl ester belongs (Clark et al., 1976).

Application in Synthesis of Clopidogrel Isomers

(S)-2-chlorophenylglycine methyl ester has been used in the synthesis of an isomer of clopidogrel, highlighting its utility in creating variations of commercially significant pharmaceutical compounds (Wei-hui, 2010).

Novel Chiral Stationary Phases

The compound has been utilized in the preparation of novel brush-type chiral stationary phases based on phenylglycine derivatives. These phases are important in enantioselective chromatographic processes, showcasing the role of (S)-2-chlorophenylglycine methyl ester in advancing chromatographic techniques (Qi, 2015).

As Plasticizers in Sustainable Chemistry

Esters of tartaric acid, including derivatives of (S)-2-chlorophenylglycine methyl ester, have been studied as potential 'double green' plasticizers. Their application in modifying the thermal transition properties of polylactide demonstrates the compound's potential in environmentally friendly material science (Zawada et al., 2017).

Biodiesel Production Optimization

In the field of bioresource technology, sodium potassium tartrate doped zirconia, which can be derived from tartaric acid, has been investigated for optimizing biodiesel production, underscoring the compound's relevance in energy sustainability research (Li et al., 2013).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (2S)-2-amino-2-(2-chlorophenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.C4H6O6/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;5-1(3(7)8)2(6)4(9)10/h2-5,8H,11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m01/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKGOSHITUHKGR-YIDNRZKSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1Cl)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-chlorophenyl glycine methyl ester tartrate salt | |

CAS RN |

141109-15-1 |

Source

|

| Record name | Benzeneacetic acid, α-amino-2-chloro-, methyl ester, (αS)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141109-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetyl[18]annulene](/img/structure/B579811.png)

![Piperidine, 1-bicyclo[3.1.0]hex-6-yl-, (1-alpha-,5-alpha-,6-ba-)- (9CI)](/img/no-structure.png)

![Octahydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B579830.png)